molecular formula C5H2Cl4O B13750905 1,1,5,5-Tetrachloropenta-1,4-dien-3-one CAS No. 5780-52-9

1,1,5,5-Tetrachloropenta-1,4-dien-3-one

Cat. No.: B13750905
CAS No.: 5780-52-9
M. Wt: 219.9 g/mol
InChI Key: POYHRXUCNTYVBV-UHFFFAOYSA-N
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Description

1,1,5,5-Tetrachloropenta-1,4-dien-3-on is a chemical compound known for its unique structure and properties.

Chemical Reactions Analysis

1,1,5,5-Tetrachloropenta-1,4-dien-3-on undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,5,5-Tetrachloropenta-1,4-dien-3-on has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,5,5-Tetrachloropenta-1,4-dien-3-on exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form bonds with various substrates, influencing chemical reactions and biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1,1,5,5-Tetrachloropenta-1,4-dien-3-on can be compared with other similar compounds, such as:

    1,1,5,5-Tetrachloropenta-1,4-dien-3-one: Similar in structure but may have different reactivity and applications.

    1,1,5,5-Tetrachloropenta-1,4-dien-3-ol:

The uniqueness of 1,1,5,5-Tetrachloropenta-1,4-dien-3-on lies in its specific structure and the resulting chemical behavior .

Properties

CAS No.

5780-52-9

Molecular Formula

C5H2Cl4O

Molecular Weight

219.9 g/mol

IUPAC Name

1,1,5,5-tetrachloropenta-1,4-dien-3-one

InChI

InChI=1S/C5H2Cl4O/c6-4(7)1-3(10)2-5(8)9/h1-2H

InChI Key

POYHRXUCNTYVBV-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)C(=O)C=C(Cl)Cl

Origin of Product

United States

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